molecular formula C5H12O B13827160 Tert-butyl-d9 methyl ether

Tert-butyl-d9 methyl ether

Cat. No.: B13827160
M. Wt: 97.20 g/mol
InChI Key: BZLVMXJERCGZMT-GQALSZNTSA-N
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Description

Tert-butyl-d9 methyl ether: is a deuterated version of tert-butyl methyl ether, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, volatile liquid with a characteristic ether-like odor. It is used primarily in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl-d9 methyl ether can be synthesized through the Williamson ether synthesis. This involves the reaction of tert-butoxide ion with deuterated iodomethane (CD3I) under basic conditions. The reaction proceeds as follows:

(CD3)3CO-+CD3I(CD3)3COCD3\text{(CD3)3CO-} + \text{CD3I} \rightarrow \text{(CD3)3COCD3} (CD3)3CO-+CD3I→(CD3)3COCD3

Industrial Production Methods: Industrial production of this compound is similar to that of its non-deuterated counterpart. It involves the acid-catalyzed reaction of deuterated methanol (CD3OH) with isobutene. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or a solid acid catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl-d9 methyl ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the ether bond is cleaved by nucleophiles such as hydrogen iodide (HI) or hydrogen bromide (HBr).

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Hydrogen halides (HI, HBr) under acidic conditions.

Major Products:

    Oxidation: The major products are typically carbonyl compounds such as aldehydes or ketones.

    Substitution: The major products are alcohols and alkyl halides.

Scientific Research Applications

Chemistry: Tert-butyl-d9 methyl ether is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it provides a clear background signal.

Biology and Medicine: In biological research, this compound is used as a solvent for the extraction and purification of lipids and other biomolecules. Its deuterated form is also used in metabolic studies to trace the pathways of deuterium-labeled compounds.

Industry: In the industrial sector, this compound is used as a fuel additive to increase the octane rating of gasoline. It is also employed in the production of other chemicals and as a solvent in various manufacturing processes.

Mechanism of Action

Tert-butyl-d9 methyl ether exerts its effects primarily through its role as a solvent. It interacts with various molecular targets by dissolving them and facilitating their reactions. In metabolic studies, the deuterium atoms in this compound can be traced to understand the metabolic pathways and interactions of deuterium-labeled compounds.

Comparison with Similar Compounds

    Tert-butyl methyl ether: The non-deuterated form of tert-butyl-d9 methyl ether.

    Diethyl ether: Another common ether used as a solvent.

    Methyl tert-butyl ether: A similar compound used as a fuel additive.

Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its isotopic properties allow for precise tracing and analysis in scientific research, setting it apart from its non-deuterated counterparts.

Properties

Molecular Formula

C5H12O

Molecular Weight

97.20 g/mol

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane

InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3

InChI Key

BZLVMXJERCGZMT-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC

Canonical SMILES

CC(C)(C)OC

Origin of Product

United States

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